molecular formula C14H16N2O4 B13695483 2-(6-Nitrohexyl)isoindoline-1,3-dione

2-(6-Nitrohexyl)isoindoline-1,3-dione

Cat. No.: B13695483
M. Wt: 276.29 g/mol
InChI Key: UZSOOOPMCWCGLC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(6-Nitrohexyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a catalyst, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized isoindoline-1,3-dione compounds .

Mechanism of Action

The mechanism of action of 2-(6-Nitrohexyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of neurodegenerative diseases such as Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Nitrohexyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

2-(6-nitrohexyl)isoindole-1,3-dione

InChI

InChI=1S/C14H16N2O4/c17-13-11-7-3-4-8-12(11)14(18)15(13)9-5-1-2-6-10-16(19)20/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

UZSOOOPMCWCGLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC[N+](=O)[O-]

Origin of Product

United States

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